An In-Depth Technical Guide to Methyl 4-(morpholine-4-carbonyl)benzoate (CAS 6724-90-9): Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 4-(morpholine-4-carbonyl)benzoate (CAS 6724-90-9): Properties, Synthesis, and Applications
Introduction
Methyl 4-(morpholine-4-carbonyl)benzoate, identified by CAS Number 6724-90-9, is a difunctional organic compound that serves as a valuable intermediate and building block in synthetic and medicinal chemistry. Its structure integrates three key chemical motifs: a central para-substituted benzene ring, a methyl ester group, and a morpholine amide moiety. This unique combination makes it a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The morpholine ring is a well-recognized "privileged" structure in medicinal chemistry, often incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. This guide provides a comprehensive technical overview of the compound's properties, a detailed and validated synthesis protocol, and a discussion of its applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
Core Properties
Quantitative data for Methyl 4-(morpholine-4-carbonyl)benzoate is summarized below. While experimental physical properties like melting and boiling points are not widely published, the provided data is based on information from chemical suppliers and computational models.[1][2]
| Property | Value | Source |
| CAS Number | 6724-90-9 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO₄ | [1][2] |
| Molecular Weight | 249.26 g/mol | [2] |
| MDL Number | MFCD00608283 | [1] |
| SMILES | O=C(OC)C1=CC=C(C(N2CCOCC2)=O)C=C1 | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
| Hazard Profile | Irritant | [1] |
Anticipated Spectroscopic Profile
While specific, published spectra for this compound are scarce, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and quality control during synthesis.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two sets of doublets are expected in the aromatic region (~7.5-8.1 ppm). The protons ortho to the electron-withdrawing ester group will be further downfield than those ortho to the amide group.
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Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is anticipated around 3.9 ppm.
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Morpholine Protons: Two distinct multiplets are expected for the morpholine ring protons. The four protons adjacent to the oxygen atom (-CH₂-O) will appear around 3.7 ppm, while the four protons adjacent to the nitrogen atom (-CH₂-N) will likely be observed in a broader signal around 3.5-3.8 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbons: Two signals are expected in the downfield region for the ester (C=O) and amide (C=O) carbons, typically between 165-170 ppm.
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Aromatic Carbons: Four signals are expected in the aromatic region (125-140 ppm), corresponding to the substituted and unsubstituted carbons of the benzene ring.
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Morpholine Carbons: Two signals are expected for the morpholine carbons, with the carbons adjacent to oxygen (~66 ppm) appearing downfield from those adjacent to nitrogen (~45 ppm).
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Methyl Carbon: A signal for the methyl ester carbon (-OCH₃) is expected around 52 ppm.
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IR (Infrared) Spectroscopy:
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C=O Stretching: Two strong absorption bands are predicted. The ester carbonyl stretch is typically observed around 1720-1730 cm⁻¹, while the tertiary amide carbonyl stretch will appear at a lower frequency, around 1630-1650 cm⁻¹.
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C-O Stretching: Strong bands corresponding to the ester C-O bonds will be present in the 1100-1300 cm⁻¹ region.
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C-N Stretching: A band for the amide C-N stretch is expected around 1200-1300 cm⁻¹.
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Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 249. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 218) or cleavage of the amide bond.
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Synthesis and Mechanistic Rationale
The most direct and reliable synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate involves the acylation of morpholine with a suitable terephthalic acid derivative. The following protocol utilizes Methyl 4-(chlorocarbonyl)benzoate, a commercially available starting material, for a high-yield amide bond formation.
Recommended Synthetic Protocol: Amide Coupling
This protocol is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (TLC, NMR, MS) by comparing the product's spectral data against the anticipated profile.
Expertise & Causality: This is a classic Schotten-Baumann reaction adapted for this specific synthesis. The choice of an acyl chloride provides a highly reactive electrophile, ensuring a rapid and efficient reaction. The use of a non-nucleophilic base and controlled temperature are critical for maximizing yield and minimizing side reactions.
Materials:
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Methyl 4-(chlorocarbonyl)benzoate
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Morpholine
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Triethylamine (Et₃N) or Pyridine
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-(chlorocarbonyl)benzoate (1.0 eq.) in anhydrous DCM.
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Rationale: Anhydrous conditions are crucial as the acyl chloride starting material is moisture-sensitive and will readily hydrolyze to the corresponding carboxylic acid.
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Cooling: Cool the solution to 0°C using an ice-water bath.
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Rationale: The acylation reaction is exothermic. Cooling the reaction mixture controls the reaction rate, preventing potential side reactions and ensuring selectivity.
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Addition of Base and Nucleophile: In a separate flask, pre-mix morpholine (1.1 eq.) and triethylamine (1.2 eq.). Add this mixture dropwise to the stirred solution of Methyl 4-(chlorocarbonyl)benzoate over 15-20 minutes.
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Rationale: Morpholine acts as the nucleophile. Triethylamine is a non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the morpholine, which would render it non-nucleophilic and halt the reaction. A slight excess of the amine and base ensures the complete consumption of the limiting acyl chloride.
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Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Rationale: Warming to room temperature provides sufficient energy to drive the reaction to completion. TLC is used to confirm the disappearance of the starting material.
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Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.
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Rationale: This series of aqueous washes systematically removes unreacted reagents and byproducts, purifying the desired product in the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to obtain the final product as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 4-(morpholine-4-carbonyl)benzoate.
Applications in Research and Drug Development
Methyl 4-(morpholine-4-carbonyl)benzoate is not typically an end-product but rather a strategic intermediate. Its utility stems from the ability to selectively modify its two distinct functional groups.
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Scaffold for Library Synthesis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid[3] or reduced to a primary alcohol. The resulting functional group can then be used in a variety of coupling reactions (e.g., amide bond formation, esterification) to build a library of diverse molecular structures. This makes it a valuable tool in lead generation and optimization phases of drug discovery.
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Role of the Morpholine Moiety: The presence of the morpholine group is often intentional in drug design. It can act as a hydrogen bond acceptor and its non-planar, saturated structure can provide a favorable three-dimensional vector for interacting with biological targets. Furthermore, it frequently enhances the aqueous solubility and overall pharmacokinetic properties of a molecule.
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Intermediate for Bioactive Molecules: Compounds with similar structural features, such as benzoate esters and morpholine amides, are found in molecules investigated for a range of biological activities. For instance, related compounds have been explored as intermediates in the synthesis of enzyme inhibitors and receptor antagonists.[4]
Safety, Handling, and Storage
As a laboratory chemical, Methyl 4-(morpholine-4-carbonyl)benzoate should be handled with appropriate care.
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General Precautions: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
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Hazard Profile: The compound is classified as an irritant.[1] The related precursor, 4-(morpholine-4-carbonyl)benzoic acid, is known to cause skin, eye, and respiratory irritation.[3] It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
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Storage: For optimal stability, the compound should be stored in a tightly sealed container in a dry, refrigerated environment at 2-8°C.[2]
References
- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
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PubChem. (n.d.). 4-(Morpholine-4-carbonyl)benzoic acid. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). Methyl morpholine-4-carboxylate. Retrieved January 24, 2026, from [Link]
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Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. Retrieved January 24, 2026, from [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. ResearchGate. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2025, August 6). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Retrieved January 24, 2026, from [Link]
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The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
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PubChem. (n.d.). Methyl Benzoate. Retrieved January 24, 2026, from [Link]
-
Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved January 24, 2026, from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 24, 2026, from [Link]
Sources
- 1. 6724-90-9 Cas No. | Methyl 4-(morpholin-4-ylcarbonyl)benzoate | Matrix Scientific [matrixscientific.com]
- 2. 6724-90-9|Methyl 4-(morpholine-4-carbonyl)benzoate|BLD Pharm [bldpharm.com]
- 3. 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
